Propan-2-yl (4-tert-butyl-2-hydroxy-3,6-dioxocyclohexa-1,4-dien-1-yl)phenylphosphinate
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Overview
Description
ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is a complex organic compound with a unique structure that includes a cyclohexadienyl ring, a tert-butyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE typically involves multiple steps, starting with the preparation of the cyclohexadienyl ring. The tert-butyl group is introduced through a Friedel-Crafts alkylation reaction, while the phosphinate moiety is added via a phosphorylation reaction. The reaction conditions often require the use of catalysts, such as Lewis acids, and specific solvents to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, resulting in a more cost-effective and environmentally friendly process .
Chemical Reactions Analysis
Types of Reactions
ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled conditions, such as low temperatures for reduction reactions and acidic or basic environments for substitution reactions .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical processes in bacterial cells . Additionally, its ability to form stable complexes with metal ions contributes to its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
- ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHONATE
- ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHATE
Uniqueness
ISOPROPYL [4-(TERT-BUTYL)-2-HYDROXY-3,6-DIOXO-1,4-CYCLOHEXADIENYL]PHENYLPHOSPHINATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits enhanced stability and a broader range of applications in various fields .
Properties
Molecular Formula |
C19H23O5P |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
5-tert-butyl-3-hydroxy-2-[phenyl(propan-2-yloxy)phosphoryl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H23O5P/c1-12(2)24-25(23,13-9-7-6-8-10-13)18-15(20)11-14(19(3,4)5)16(21)17(18)22/h6-12,22H,1-5H3 |
InChI Key |
BDNUFCZNBOTXEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C1=CC=CC=C1)C2=C(C(=O)C(=CC2=O)C(C)(C)C)O |
Origin of Product |
United States |
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